Methyl 3-(methylsulfanyl)azetidine-3-carboxylate hydrochloride
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Overview
Description
Methyl 3-(methylsulfanyl)azetidine-3-carboxylate hydrochloride is a chemical compound with the molecular formula C6H12ClNO2S It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(methylsulfanyl)azetidine-3-carboxylate hydrochloride typically involves the reaction of azetidine derivatives with methylsulfanyl reagents under controlled conditions. One common method includes the alkylation of azetidine-3-carboxylate with methylsulfanyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(methylsulfanyl)azetidine-3-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the methylsulfanyl group, yielding azetidine-3-carboxylate derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Azetidine-3-carboxylate derivatives.
Substitution: Functionalized azetidine derivatives.
Scientific Research Applications
Methyl 3-(methylsulfanyl)azetidine-3-carboxylate hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of Methyl 3-(methylsulfanyl)azetidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl azetidine-3-carboxylate hydrochloride: Similar structure but lacks the methylsulfanyl group.
Methyl 1-Boc-azetidine-3-carboxylate: Contains a Boc-protecting group instead of the methylsulfanyl group.
Uniqueness
Methyl 3-(methylsulfanyl)azetidine-3-carboxylate hydrochloride is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical and biological properties. This functional group enhances the compound’s reactivity and potential for diverse applications .
Properties
Molecular Formula |
C6H12ClNO2S |
---|---|
Molecular Weight |
197.68 g/mol |
IUPAC Name |
methyl 3-methylsulfanylazetidine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C6H11NO2S.ClH/c1-9-5(8)6(10-2)3-7-4-6;/h7H,3-4H2,1-2H3;1H |
InChI Key |
HWLDFLLLYZLAJO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CNC1)SC.Cl |
Origin of Product |
United States |
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